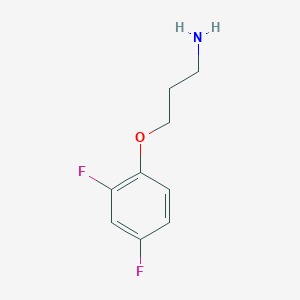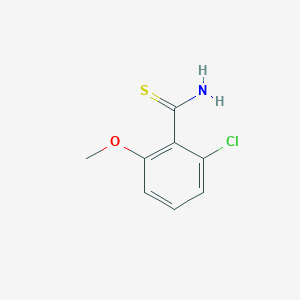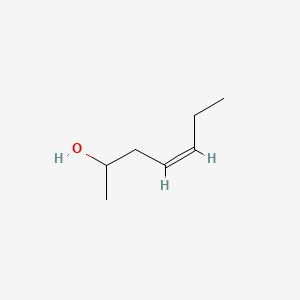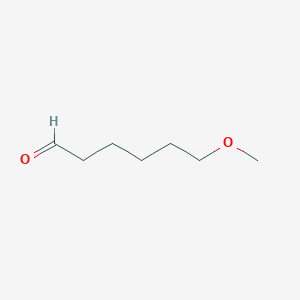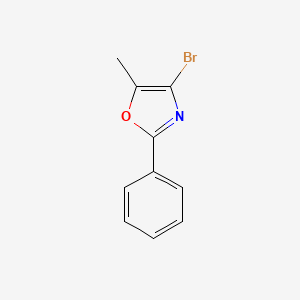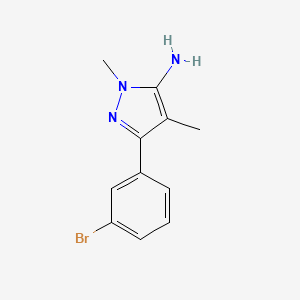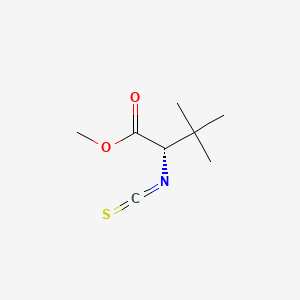
4-(Quinolin-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinolin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline moiety attached to a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one typically involves the cyclization of quinoline derivatives with appropriate pyrrolidinone precursors. One common method includes the reaction of quinoline-2-carbaldehyde with pyrrolidin-2-one under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Quinolin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-yl-pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolin-2-yl-pyrrolidin-2-one derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-(Quinolin-2-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Quinolin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A simpler analog that lacks the quinoline moiety but shares the pyrrolidinone ring structure.
Quinolin-2-one: Contains the quinoline moiety but lacks the pyrrolidinone ring.
Pyrrolidin-2,5-dione: Another related compound with a different substitution pattern on the pyrrolidinone ring.
Uniqueness
4-(Quinolin-2-yl)pyrrolidin-2-one is unique due to its combined quinoline and pyrrolidinone structures, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable scaffold in drug discovery and other scientific research applications .
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-quinolin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-7-10(8-14-13)12-6-5-9-3-1-2-4-11(9)15-12/h1-6,10H,7-8H2,(H,14,16) |
Clave InChI |
PHBJKGDPQJWUTI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


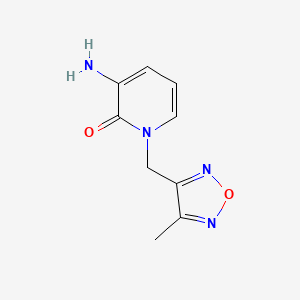
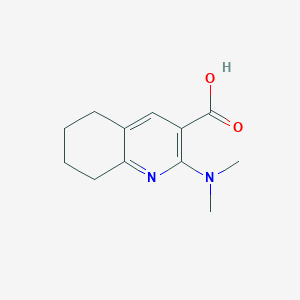
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)

